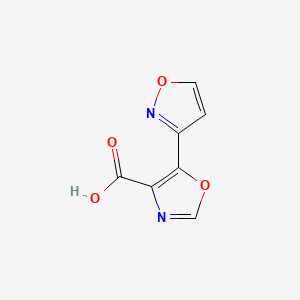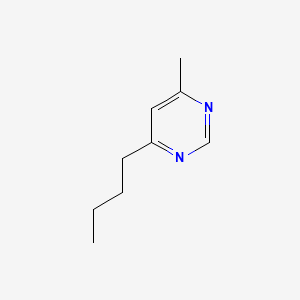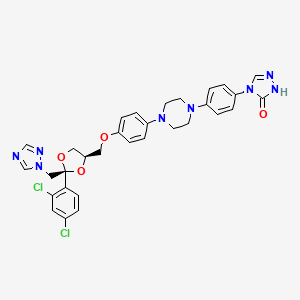
Nicotinic Acid-13C1 (~1per cent unlabeled)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic Acid-13C1, also known as 3-Pyridinecarboxylic Acid-13C1, is a labeled form of nicotinic acid where one carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine (3-picoline) using nitric acid. This process involves the following steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized with nitric acid to produce nicotinic acid.
Purification: The resulting nicotinic acid is purified through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and cost-effectiveness. it produces nitrous oxide as a by-product, which poses environmental challenges .
化学反応の分析
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including:
Oxidation: Nicotinic acid can be oxidized to produce nicotinic acid derivatives.
Reduction: It can be reduced to form nicotinamide.
Substitution: Nicotinic acid can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Nicotinamide: Formed through the reduction of nicotinic acid.
Nicotinic Acid Derivatives: Formed through oxidation or substitution reactions.
科学的研究の応用
Nicotinic Acid-13C1 is used in a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying the role of nicotinic acid in biological systems.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of nicotinic acid and its derivatives.
Industry: Employed in the production of labeled compounds for various industrial applications.
作用機序
Nicotinic acid exerts its effects through several mechanisms:
Metabolism: It is metabolized to nicotinamide adenine dinucleotide (NAD) via the Preiss-Handler pathway.
Receptor Interaction: Nicotinic acid interacts with specific receptors on adipocytes, regulating the formation and release of adipokines.
Redox Reactions: Acts as an electron donor or acceptor in redox reactions catalyzed by various enzymes.
類似化合物との比較
Inositol Hexanicotinate: A form of nicotinic acid bonded to inositol.
Extended-Release Nicotinic Acid: A form of nicotinic acid that is released gradually over time.
Uniqueness: Nicotinic Acid-13C1 is unique due to its isotopic labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and interactions of nicotinic acid is crucial .
特性
CAS番号 |
57987-14-1 |
|---|---|
分子式 |
C6H5NO2 |
分子量 |
124.103 |
IUPAC名 |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
InChIキー |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O |
同義語 |
3-Pyridinecarboxylic Acid-13C1; 3-Carboxylpyridine-13C1; 3-Carboxypyridine-13C1 Akotin-13C1; Apelagrin-13C1; Niacin-13C1; Niacor-13C1; Niaspan-13C1; Nicacid-13C1; Pelonin-13C1; Vitamin B3-13C1; Vitamin B5-13C1; Wampocap-13C1; β-Pyridinecarboxylic Aci |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
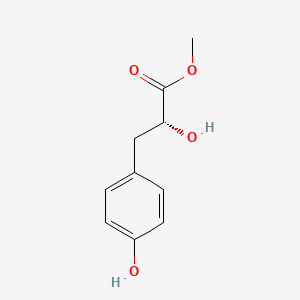

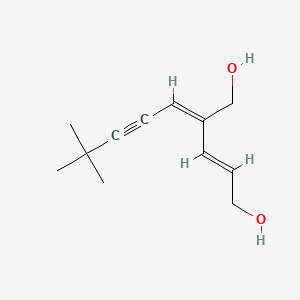
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
